molecular formula C23H23N7O B4948261 [4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone

[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone

Cat. No.: B4948261
M. Wt: 413.5 g/mol
InChI Key: ICQOJOIRHRGDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a piperazine ring, and a triazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone typically involves multiple steps, including the formation of the pyrazole, piperazine, and triazole rings. The process often begins with the preparation of the pyrazole intermediate, followed by the introduction of the piperazine moiety, and finally, the triazole ring is incorporated. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various alkylating agents. Reaction conditions may vary, but they often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and triazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of This compound lies in its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler compounds.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c31-23(22-24-16-26-28-22)30-12-10-29(11-13-30)15-20-14-25-27-21(20)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQOJOIRHRGDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.